molecular formula C18H21FN4O B2973122 N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide CAS No. 1797650-61-3

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide

Cat. No.: B2973122
CAS No.: 1797650-61-3
M. Wt: 328.391
InChI Key: KFDZCMQSUMFESN-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and an acetamide moiety attached to a fluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Dimethyl and Pyrrolidinyl Groups: The dimethyl and pyrrolidinyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 4-fluorophenyl acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

    Quality Control: Rigorous testing and validation to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Inhibiting or Activating Signaling Pathways: Affecting cellular processes.

    Interfering with DNA or RNA: Altering gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A cationic surfactant used as a disinfectant.

    Bis(2-ethylhexyl) Terephthalate: A plasticizer with similar structural features.

Uniqueness

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-12-17(13(2)21-18(20-12)23-9-3-4-10-23)22-16(24)11-14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZCMQSUMFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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